3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid
Overview
Description
“3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that a similar compound, “2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid”, is known to be used as a pesticide intermediate2.
Synthesis Analysis
The synthesis of a similar compound, “2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid”, can be performed through the following steps2:
- Reacting 2,4-dinitrochlorobenzene with trifluoroethanol to produce 2,4-dinitrochlorobenzene trifluoroethanol ether.
- Reacting 2,4-dinitrochlorobenzene trifluoroethanol ether with methanesulfonyl to produce 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzene.
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid” is not readily available. However, the molecular formula of a similar compound, “2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid”, is C11H10ClF3O5S3.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid”.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid” are not readily available. However, a similar compound, “2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid”, is known to be a solid at room temperature4.Scientific Research Applications
Novel Fluorescence Probes
Benzoic acid derivatives have been used in the development of novel fluorescence probes for detecting reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite. These probes, HPF and APF, exhibit increased fluorescence upon reaction with these species, allowing for the visualization and study of hROS in biological and chemical applications (Setsukinai et al., 2003).
Polymerization Catalysts
Compounds like benzoic acid esters have been used to synthesize ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts are crucial for cyclopolymerization processes, leading to the formation of various polymeric materials with potential applications in materials science (Mayershofer et al., 2006).
Hypervalent Iodine Reagents
Derivatives of benzoic acid, such as 3-(dichloroiodo)benzoic acid, have been utilized as hypervalent iodine reagents for the vicinal halomethoxylation of unsaturated compounds. These reagents offer advantages in recyclability and reactivity, contributing to the field of synthetic chemistry (Yusubov et al., 2004).
Inorganic–Organic Hybrid Frameworks
Benzoic acid derivatives have been used as structure-directing agents to prepare inorganic–organic hybrid frameworks based on polynuclear metal-hydroxyl clusters. These frameworks have potential applications in materials science, including photophysical and magnetic properties studies (Yang et al., 2015).
Safety And Hazards
The safety and hazards of “3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid” are not readily available. However, a similar compound, “2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid”, is known to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation4.
Future Directions
There is limited information available on the future directions of “3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid”. However, given its similarity to “2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid”, it could potentially be used in the development of new pesticides2.
properties
IUPAC Name |
3-chloro-4-(2,2,2-trifluoroethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-6-3-5(8(14)15)1-2-7(6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUYFBPOUABLQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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